Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1248546-11-3
VCID: VC2960101
InChI: InChI=1S/C20H18BrNO4/c1-3-26-20(24)17-12-22(11-13-4-7-15(25-2)8-5-13)18-9-6-14(21)10-16(18)19(17)23/h4-10,12H,3,11H2,1-2H3
SMILES: CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)Br)CC3=CC=C(C=C3)OC
Molecular Formula: C20H18BrNO4
Molecular Weight: 416.3 g/mol

Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate

CAS No.: 1248546-11-3

Cat. No.: VC2960101

Molecular Formula: C20H18BrNO4

Molecular Weight: 416.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate - 1248546-11-3

Specification

CAS No. 1248546-11-3
Molecular Formula C20H18BrNO4
Molecular Weight 416.3 g/mol
IUPAC Name ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate
Standard InChI InChI=1S/C20H18BrNO4/c1-3-26-20(24)17-12-22(11-13-4-7-15(25-2)8-5-13)18-9-6-14(21)10-16(18)19(17)23/h4-10,12H,3,11H2,1-2H3
Standard InChI Key NMQNMWRHFDSXBF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)Br)CC3=CC=C(C=C3)OC
Canonical SMILES CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)Br)CC3=CC=C(C=C3)OC

Introduction

Chemical Structure and Properties

Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate belongs to the 4-oxoquinoline-3-carboxylate family, characterized by a quinoline scaffold with specific functional groups. The molecular structure features a bromine atom at the 6-position, a (4-methoxyphenyl)methyl substituent at the nitrogen (N-1) position, a carbonyl group at the 4-position, and an ethyl carboxylate group at the 3-position .

The structural components provide this compound with unique physicochemical properties that distinguish it from other quinoline derivatives. Based on analysis of similar compounds, the following physical and chemical properties can be estimated:

PropertyValueBasis for Estimation
Molecular FormulaC₂₀H₁₈BrNO₄Structural analysis
Molecular Weight416.27 g/molCalculated from atomic weights
Physical StateCrystalline solidSimilar to other quinoline derivatives
SolubilitySoluble in organic solvents (DMSO, dichloromethane)Based on similar quinoline derivatives
Melting Point200-220°C (estimated)Comparison with similar compounds
AppearanceOff-white to pale yellow solidTypical for this class of compounds

The compound contains several reactive sites, including the bromine atom at the 6-position, which can participate in various coupling reactions, and the ethyl carboxylate group, which can undergo hydrolysis and other transformations .

Synthesis Methods

Several synthetic approaches can be employed for the preparation of Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate, based on established methods for related quinoline derivatives.

Thermal Cyclization Route

The most common synthetic pathway involves a thermal cyclization of appropriate enamine intermediates:

  • Synthesis of an enamine intermediate by reacting 4-bromoaniline with diethyl ethoxymethylenemalonate

  • N-alkylation with 4-methoxybenzyl halide to introduce the (4-methoxyphenyl)methyl group

  • Thermal cyclization in diphenyl ether at elevated temperatures

This route is supported by synthetic methods used for similar compounds in the literature . The thermal cyclization step typically proceeds under the following conditions:

Reaction ParameterTypical ConditionsExpected Yield
SolventDiphenyl ether-
Temperature240-260°C-
Reaction Time0.5-1.5 hours-
PurificationRecrystallization from appropriate solvents80-88%

As described in similar syntheses: "To a preheated refluxing di-phenol ether (50mL), was added compound 1 (30.5g, 0.0892mol) in about 15min. The resulting mixture was continue to heat at reflux until the bubbling stopped in about 1 to 2 hours" .

Alternative Synthesis via 4-Chloroquinoline Intermediate

Another viable approach involves:

  • Synthesis of ethyl 6-bromo-4-chloroquinoline-3-carboxylate using methods described for similar compounds

  • Conversion of the 4-chloro group to a 4-oxo functionality

  • N-alkylation with 4-methoxybenzyl halide

This approach is supported by procedures used for related compounds, as found in the literature .

Chemical Reactions and Reactivity

Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate can undergo various chemical transformations, similar to those observed with structurally related quinoline derivatives.

Substitution Reactions

The bromine atom at the 6-position can participate in various substitution reactions, particularly:

  • Nucleophilic aromatic substitution reactions with various nucleophiles

  • Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira)

  • Metal-halogen exchange reactions

As noted for similar compounds: "The bromine and chlorine atoms in the quinoline ring can be substituted by other nucleophiles under appropriate conditions".

Functional Group Transformations

The ethyl carboxylate group can undergo various transformations:

  • Hydrolysis to the corresponding carboxylic acid

  • Amidation to form amide derivatives

  • Reduction to form alcohol or aldehyde derivatives

These transformations are supported by established organic chemistry principles and reactions reported for similar compounds .

Modification of the Methoxy Group

The methoxy group on the phenyl ring can be subjected to:

  • Demethylation to form the corresponding phenol

  • Oxidative transformations

  • Substitution with other functional groups

Biological Activities

Based on studies of structurally related quinoline derivatives, Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate likely possesses several biological activities of interest.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Bacterial StrainActivity of Related CompoundsReference
Staphylococcus aureusMIC values ranging from 0.5 to 2 μg/mL
Escherichia coliModerate to strong inhibition
Pseudomonas aeruginosaVariable activity

As noted in the literature: "Fluoroquinolones are the most widely used antibacterial agents in modern therapy due to their broad spectrum and excellent oral bioavailability" .

Anticancer Properties

Many quinoline derivatives exhibit anticancer activity through various mechanisms. The structural features of Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate suggest potential anticancer properties similar to those observed in related compounds:

  • Cell cycle arrest, particularly at the G2/M phase

  • Induction of apoptosis via caspase activation

  • Inhibition of key enzymes involved in cancer progression

As indicated in research on similar compounds: "In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 μM".

Structure-Activity Relationships

The specific structural features of Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate contribute to its biological activity profile in distinct ways.

Role of the Bromine Substituent

The bromine atom at the 6-position typically enhances the antimicrobial activity of quinoline derivatives by:

  • Increasing lipophilicity and cell membrane penetration

  • Altering the electronic properties of the quinoline ring

  • Providing additional binding interactions with biological targets

Influence of the 4-Oxo Group

The carbonyl group at the 4-position is crucial for biological activity, as it:

Impact of the (4-Methoxyphenyl)methyl Group

The (4-methoxyphenyl)methyl substituent at the N-1 position likely affects:

  • The compound's lipophilicity and cell penetration

  • Target selectivity and binding affinity

  • Metabolic stability and pharmacokinetic properties

Comparative Analysis with Related Compounds

Comparing Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate with structurally related compounds provides insights into structure-activity relationships and the impact of specific structural modifications.

CompoundStructural DifferencesPredicted Impact on Properties
Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylateLacks N-1 substitutionReduced lipophilicity, different binding profile
Ethyl 6-bromo-4-chloroquinoline-3-carboxylateHas 4-chloro instead of 4-oxo groupDifferent reactivity pattern, altered biological activity
Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylateHas ethyl instead of (4-methoxyphenyl)methyl at N-1Modified target binding, different pharmacokinetics
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylateDifferent substitution patternAltered electronic distribution, different biological profile

This comparative analysis highlights how specific structural modifications can significantly impact the compound's physicochemical properties and biological activities.

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